molecular formula C11H15Cl2NO B1397532 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-32-2

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397532
CAS No.: 1219949-32-2
M. Wt: 248.15 g/mol
InChI Key: PVFFXQSXLGDQGR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine ring attached to a chlorophenoxy group via a methylene bridge. The compound’s molecular formula is C11H14ClNO, and it is often used in research settings for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride stands out due to its unique combination of a chlorophenoxy group and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFFXQSXLGDQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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